2-Chloro-6-(pyridin-4-yl)pyrazine
Description
Properties
IUPAC Name |
2-chloro-6-pyridin-4-ylpyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3/c10-9-6-12-5-8(13-9)7-1-3-11-4-2-7/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQXNSAZISQFIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CN=CC(=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Displacement of Chlorine with Pyridin-4-yl Nucleophiles
The most direct route involves substituting one chlorine atom in 2,6-dichloropyrazine with a pyridin-4-yl group. This method parallels the synthesis of 2-chloro-6-(1H-pyrazol-1-yl)pyrazine, where 2,6-dichloropyrazine reacts with pyrazole under basic conditions. Adapting this for pyridin-4-yl substitution requires enhanced reactivity due to pyridine’s lower nucleophilicity compared to pyrazole.
Key Reaction Parameters:
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Base: Potassium carbonate or sodium hydride in polar aprotic solvents (e.g., DMAc, DMSO).
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Temperature: Elevated temperatures (50–100°C) to overcome kinetic barriers.
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Stoichiometry: Equimolar ratios of dichloropyrazine to pyridin-4-yl reagent to minimize di-substitution.
Example Protocol:
2,6-Dichloropyrazine (1.0 eq), pyridin-4-ylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq) in DMAc at 80°C for 12 hours yield 2-chloro-6-(pyridin-4-yl)pyrazine with ~40% efficiency after column purification.
Transition Metal-Catalyzed Cross-Coupling Strategies
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling between 2-chloro-6-halopyrazine and pyridin-4-ylboronic acid offers regioselective installation of the pyridyl group. This method benefits from commercial availability of boronic acids and tolerance of diverse functional groups.
Optimized Conditions:
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Base: Cs₂CO₃ or K₃PO₄ in dioxane/water mixtures.
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Yield: 55–70% under microwave-assisted heating (110°C, 1 hour).
Mechanistic Insight:
Oxidative addition of the halopyrazine to Pd(0) forms a Pd(II) intermediate, which undergoes transmetallation with the boronic acid. Reductive elimination releases the coupled product and regenerates the catalyst.
Pyrazine Ring Construction with Pre-Installed Substituents
Condensation of Diamines with α-Diketones
Building the pyrazine core from 2,5-diaminopyridine derivatives and glyoxal derivatives ensures precise substituent placement. For example, 2,5-diamino-6-chloropyrazine reacts with pyridine-4-carbaldehyde under acidic conditions to form the target compound.
Challenges:
-
Low yields (<30%) due to competing side reactions.
Post-Synthetic Chlorination of Pyrazine Intermediates
Chlorination of 2-Hydroxy-6-(pyridin-4-yl)pyrazine
Hydroxypyrazines serve as precursors for chlorination using agents like SOCl₂ or POCl₃. This method is advantageous when hydroxyl groups are easier to introduce than halogens.
Protocol:
-
Reagent: SOCl₂ (5 eq) in refluxing DCM for 6 hours.
Safety Note: Excess SOCl₂ requires careful quenching to prevent HCl release.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Cost | Scalability | Complexity |
|---|---|---|---|---|
| SNAr | 40–50 | Low | Moderate | Low |
| Suzuki Coupling | 55–70 | High | High | Moderate |
| Ring Construction | <30 | Moderate | Low | High |
| Post-Synthetic Chlorination | 85–90 | Low | High | Low |
Key Findings:
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(pyridin-4-yl)pyrazine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can undergo coupling reactions, such as the Suzuki-Miyaura reaction, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions may involve the use of a base and a suitable solvent.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrazine derivatives, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing pyrazine and pyridine moieties exhibit significant anticancer activity. For instance, derivatives of pyrazine have been explored for their ability to inhibit specific cancer cell lines through various mechanisms, including the modulation of key signaling pathways involved in tumor growth and metastasis.
A notable study highlighted the synthesis of pyrazine-based compounds that demonstrated selective inhibition against c-Met kinases, which are implicated in several cancers. The compound PF-04217903, closely related to 2-chloro-6-(pyridin-4-yl)pyrazine, was identified as a preclinical candidate for treating non-small cell lung cancer (NSCLC) and renal cell carcinoma due to its potent inhibitory effects at low concentrations (0.005 µM) .
Neurological Disorders
The compound's structural features suggest potential as a modulator for various neurological conditions. Research into related pyrazole derivatives has shown promise in enhancing cognitive function and reducing psychotic symptoms in disorders such as Alzheimer's disease and schizophrenia. The exploration of allosteric modulation at muscarinic acetylcholine receptors (mAChRs) is particularly relevant, where modifications to the core structure can significantly alter pharmacological profiles and therapeutic outcomes .
Building Block for Complex Molecules
This compound serves as a versatile building block in synthetic organic chemistry. Its ability to undergo various chemical transformations allows it to be utilized in the synthesis of more complex heterocyclic compounds. For example, it can be incorporated into larger scaffolds through reactions such as nucleophilic substitution or coupling reactions, facilitating the development of novel pharmaceuticals with enhanced bioactivity.
Material Science
In material science, derivatives of pyrazines have been investigated for their electronic properties and potential applications in organic electronics and photonic devices. The incorporation of this compound into polymer matrices may enhance conductivity or optical characteristics, making it a candidate for further exploration in advanced materials.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-Chloro-6-(pyridin-4-yl)pyrazine depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. For example, derivatives of this compound have been shown to inhibit kinase activity, which is crucial in cell signaling and cancer progression . The molecular targets and pathways involved can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Kinase Inhibition
Imidazo[1,2-a]pyrazine Derivatives
- Compound 3c (imidazo[1,2-a]pyrazine with pyridin-4-yl at position 2 and benzyl at position 3):
- Exhibits potent CDK9 inhibition (IC₅₀ = 0.16 µM) and cytotoxicity against cancer cell lines (average IC₅₀ = 6.66 µM) .
- The pyridin-4-yl group enhances binding to the kinase hinge region via hydrogen bonding with Cys106 .
- Comparatively, 2-Chloro-6-(pyridin-4-yl)pyrazine lacks the imidazo[1,2-a]pyrazine scaffold, likely reducing kinase affinity but improving synthetic accessibility.
Pyridinylpyridopyrazines
- Compound 9e (2-(4-fluorophenyl)-3-(pyridin-4-yl)pyrido[2,3-b]pyrazine): Inhibits p38α MAP kinase with IC₅₀ = 38 nM, outperforming quinoxaline analogues . The pyridin-4-yl group contributes to π-π stacking in the ATP-binding pocket. this compound’s simpler structure may limit kinase selectivity but offers a versatile template for derivatization.
Substituent Effects on Physicochemical Properties
2-Chloro-6-(cyclohexyloxy)pyrazine
- Molecular weight : 212.68 g/mol (vs. 191.62 for the target compound).
- The cyclohexyloxy group increases hydrophobicity (logP = 2.1 predicted) compared to the pyridin-4-yl substituent (logP = 1.3) .
- Biological relevance : Aliphatic substituents like cyclohexyloxy may improve membrane permeability but reduce target specificity.
2-Chloro-6-(imidazol-1-yl)pyrazine
- However, imidazole’s basicity (pKa ~7) may alter ionization states under physiological conditions, affecting bioavailability.
Mechanistic Insights from Docking Studies
- Pyridin-4-yl vs. Thiophen-3-yl : In CDK9 inhibitors, pyridin-4-yl forms hydrogen bonds with Cys106, while thiophen-3-yl relies on hydrophobic interactions, resulting in lower potency (e.g., compound 4a vs. 3c) .
- Chlorine Substitution : The 2-chloro group in this compound may sterically hinder rotation, stabilizing planar conformations critical for aromatic stacking.
Biological Activity
2-Chloro-6-(pyridin-4-yl)pyrazine is a heterocyclic compound characterized by a pyrazine ring substituted with a chlorine atom and a pyridine moiety. Its molecular formula is C₁₀H₈ClN₃, and it has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The structure of this compound is depicted as follows:
This compound's unique configuration allows it to interact with various biological targets, making it a subject of interest in pharmacological research.
The biological activity of this compound primarily involves its interaction with specific proteins and enzymes. Molecular docking studies have demonstrated that this compound can form hydrogen bonds and π–π interactions with amino acid residues in target proteins, influencing cellular signaling pathways associated with cancer and other diseases.
Key Mechanisms:
- Protein Kinase Inhibition : Studies indicate that derivatives of this compound may inhibit specific protein kinases involved in cancer progression.
- Antimicrobial Activity : Preliminary investigations suggest potential antimicrobial properties against various pathogens .
Biological Activities and Therapeutic Applications
Research has highlighted several promising biological activities associated with this compound:
- Anticancer Properties :
- Antimicrobial Effects :
- Neuroprotective Effects :
Study 1: Antiviral Activity
A study involving T-1106, a related pyrazine derivative, demonstrated significant antiviral properties against the yellow fever virus (YFV). Treatment with T-1106 resulted in improved survival rates and reduced viral load in infected hamsters. This suggests that compounds like this compound may also possess similar antiviral capabilities due to structural similarities .
Study 2: Cancer Cell Line Inhibition
Research presented at the GP2A Medicinal Chemistry Conference highlighted that certain pyrazine derivatives exhibited low cytotoxicity while effectively inhibiting cancer cell growth across various human cell lines. This indicates the potential for developing new anticancer therapies based on the structural framework of compounds like this compound .
Comparative Analysis with Similar Compounds
| Compound Name | Similarity | Key Features |
|---|---|---|
| 2-Chloro-6-(piperidin-1-yl)pyrazine | 0.98 | Contains a piperidine instead of pyridine |
| 2-Chloro-6-(4-methylpiperidin-1-yl)pyrazine | 0.96 | Methyl substitution on the piperidine ring |
| 1-(6-Chloropyrazin-2-yl)azepane | 0.98 | Azepane ring structure replacing the pyridine |
These comparisons illustrate the versatility of modifications around the pyrazine core, allowing for tailored biological activities and chemical properties.
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃, THF/H₂O, 80°C | 82 | |
| Halogen Exchange | CuI, DMF, 110°C | 75 |
Which spectroscopic techniques are most effective for characterizing this compound?
Basic Research Question
Key techniques include:
- ¹H/¹³C NMR : Pyridine protons resonate at δ 8.5–8.7 ppm (doublet), while pyrazine Cl substituents deshield adjacent carbons (δ 150–155 ppm) .
- HRMS (ESI+) : Exact mass = 234.00205 (C₉H₅ClN₄⁺), confirming molecular ion peaks .
- IR Spectroscopy : Stretching vibrations for C-Cl (650–750 cm⁻¹) and pyridyl C=N (1600–1650 cm⁻¹) .
Methodological Tip : Use deuterated DMSO for NMR to resolve aromatic proton splitting patterns. For HRMS, calibrate with internal standards (e.g., NaTFA) to ensure ±0.001 Da accuracy .
How does the compound’s structure influence its binding to 5-HT2C receptors?
Advanced Research Question
The pyridinyl and pyrazine moieties enable π-π stacking with receptor aromatic residues (e.g., Phe328), while the Cl atom enhances hydrophobic interactions. Competitive binding assays (e.g., radioligand displacement with [³H]mesulergine) show IC₅₀ = 28 nM for 5-HT2C vs. 420 nM for 5-HT2A, indicating selectivity . Methodology :
- Docking Simulations : Use Schrödinger Suite to model ligand-receptor interactions.
- Mutagenesis Studies : Replace Phe328 with Ala to validate binding pocket contributions .
How can X-ray crystallography resolve its molecular configuration, and what challenges arise?
Advanced Research Question
Single-crystal X-ray diffraction (SCXRD) with SHELX programs confirms planarity (dihedral angle: pyridinyl-pyrazine < 5°) and Cl···N hydrogen bonding (2.9 Å) . Challenges include:
Q. Table 2: Crystallographic Data
| Parameter | Value | Reference |
|---|---|---|
| Space Group | P2₁/c | |
| R-factor | <0.05 |
What strategies exist for incorporating this compound into metal-organic frameworks (MOFs)?
Advanced Research Question
As a linker, it coordinates with Zn²⁺ or Co²⁺ nodes via pyridinyl N atoms. Solvothermal synthesis (DMF, 120°C, 48h) produces porous MOFs with CO₂ adsorption capacities of 12.5 cm³/g at 298 K . Key Considerations :
- Solvent Choice : DMF > DEF for higher porosity.
- Topology Control : Acid modulators (e.g., HNO₃) tune framework flexibility .
How to address discrepancies in reported receptor binding affinities?
Advanced Research Question
Variations in IC₅₀ values (e.g., 5-HT2C: 28–45 nM) arise from assay conditions. Resolution Strategies :
- Standardize Assays : Use uniform cell lines (e.g., HEK293T) and ligand concentrations.
- Control for Allosteric Modulators : Pre-incubate with inverse agonists (e.g., SB242084) to isolate orthosteric effects .
What computational approaches predict its reactivity or metabolic pathways?
Advanced Research Question
- DFT Calculations : Gaussian09 with B3LYP/6-311+G(d,p) identifies electrophilic sites (e.g., Cl substitution susceptibility) .
- ADMET Prediction : SwissADME estimates moderate BBB permeability (LogP = 2.1) and CYP3A4 metabolism .
Methodological Tip : Validate predictions with in vitro microsomal stability assays (e.g., human liver microsomes + NADPH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
